4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 4-nitrobenzoate
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Overview
Description
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(METHYL)AMINO]PHENYL 4-NITROBENZOATE is a complex organic compound that features a benzisothiazole ring system. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and benzisothiazole groups suggests that it may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(METHYL)AMINO]PHENYL 4-NITROBENZOATE typically involves multiple steps. One common approach is to start with the preparation of the benzisothiazole core, followed by functionalization with the nitrobenzoate group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized to maximize yield and purity while minimizing waste and energy consumption. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) might be employed to monitor the reaction progress and ensure product quality .
Chemical Reactions Analysis
Types of Reactions
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(METHYL)AMINO]PHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzisothiazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Introduction of halogen atoms or other substituents on the aromatic ring.
Scientific Research Applications
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(METHYL)AMINO]PHENYL 4-NITROBENZOATE has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(METHYL)AMINO]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzisothiazole moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-DIOXO-1H-1LAMBDA(6)-1,2-BENZISOTHIAZOL-3-YLAMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-BENZO[B]THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER
- 1,2-Benzisothiazol-3 (2H)-one, 2-methyl-, 1,1-dioxide
Uniqueness
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(METHYL)AMINO]PHENYL 4-NITROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H15N3O6S |
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Molecular Weight |
437.4 g/mol |
IUPAC Name |
[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C21H15N3O6S/c1-23(20-18-4-2-3-5-19(18)31(28,29)22-20)15-10-12-17(13-11-15)30-21(25)14-6-8-16(9-7-14)24(26)27/h2-13H,1H3 |
InChI Key |
PONVSECHJBMSQD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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